molecular formula C20H15N3O4 B2796680 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate CAS No. 451507-43-0

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate

Cat. No.: B2796680
CAS No.: 451507-43-0
M. Wt: 361.357
InChI Key: NDQMLMLKLSYUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate" is an organic molecule with a structure that features a benzo[d][1,2,3]triazin-4-one core connected to a naphthalen-2-yloxy acetate group. This hybrid structure suggests potential for unique reactivity and a wide range of applications in fields such as medicinal chemistry, synthetic organic chemistry, and material sciences.

Mechanism of Action

Preparation Methods

Synthetic Routes

  • Benzotriazinone Core Formation: : The synthesis begins with the construction of the benzo[d][1,2,3]triazin-4-one ring system, often prepared from 2-aminobenzoic acid derivatives via cyclization reactions involving suitable nitrating agents.

  • Naphthalen-2-yloxy Acetate Attachment: : The naphthalen-2-yloxy acetate group can be introduced via esterification of 2-naphthol with 2-bromoacetyl bromide, followed by nucleophilic substitution to attach it to the benzo[d][1,2,3]triazin-4-one core.

Industrial Production Methods

Large-scale synthesis would require optimization of the synthetic route to maximize yield and purity. This often involves:

  • Use of catalytic amounts of acids or bases to drive reactions to completion.

  • Employment of high-pressure reactors for efficient cyclization and esterification.

  • Utilizing purification techniques like recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalen-2-yloxy acetate moiety, potentially forming quinone-like structures.

  • Reduction: : Reduction can occur at the benzo[d][1,2,3]triazin-4-one ring, leading to the formation of partially or fully hydrogenated derivatives.

  • Substitution: : The naphthalen-2-yloxy acetate group can be substituted by other nucleophiles, altering the compound's properties and reactivity.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Use of nucleophiles like amines or thiols under mild heating to achieve substitution.

Major Products

  • Oxidation: : Formation of naphthalenediol derivatives or quinones.

  • Reduction: : Formation of amines or hydroxylated benzo[d][1,2,3]triazin derivatives.

  • Substitution: : Formation of novel esters, amides, or ether derivatives.

Scientific Research Applications

Chemistry

The compound is used in the synthesis of novel organic molecules, acting as an intermediate in multi-step synthetic processes.

Biology

In biological research, the compound may serve as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

Medicine

The unique structure suggests potential as a pharmacophore in drug discovery, particularly for targeting diseases involving oxidative stress or as enzyme inhibitors.

Industry

In industrial chemistry, the compound could be a precursor for advanced materials, such as polymers with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(phenoxy)acetate: : Differing in the phenyl group replacing the naphthalene, it shows varied reactivity and biological activity.

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(pyridin-2-yloxy)acetate:

Uniqueness

The naphthalen-2-yloxy moiety provides unique steric and electronic properties, which can enhance the compound's interaction with biological targets and its reactivity in synthetic processes. The fusion of the triazinone core with a naphthalene group is relatively rare, making it a valuable compound for developing novel chemical entities with specific functional properties.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-naphthalen-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(12-26-16-10-9-14-5-1-2-6-15(14)11-16)27-13-23-20(25)17-7-3-4-8-18(17)21-22-23/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQMLMLKLSYUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.